molecular formula C15H21N3O2 B191203 Physostigmine CAS No. 57-47-6

Physostigmine

Cat. No. B191203
CAS RN: 57-47-6
M. Wt: 275.35 g/mol
InChI Key: PIJVFDBKTWXHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physostigmine is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor which effectively increases the concentration of acetylcholine at the sites of cholinergic transmission . It is used to reverse the effects of certain drugs or substances that interfere with this nerve-muscle communication . It is also used to treat glaucoma .


Synthesis Analysis

Physostigmine was first synthesized by Percy L. Julian in 1935 . The synthesis involves a series of steps including the Stollé Synthesis and the Williamson Ether Synthesis . The process involves reactions with various compounds such as ethyl sulfate, potassium hydroxide, chloroacetonitrile, sodium ethoxide, ethanol, sulfuric acid, platinum dioxide, hydrogen, formaldehyde, and methyl iodide .


Molecular Structure Analysis

The molecular formula of Physostigmine is C15H21N3O2 . Its molecular weight is 275.35 . The structure of Physostigmine has been analyzed using rigorous quantum chemical calculations .


Chemical Reactions Analysis

Physostigmine acts by interfering with the metabolism of acetylcholine. It is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft of the neuromuscular junction . It indirectly stimulates both nicotinic and muscarinic acetylcholine receptors .


Physical And Chemical Properties Analysis

Physostigmine is a white, odorless, microcrystalline powder . Its molecular weight is 275.35 . It is rapidly absorbed through membranes .

Scientific Research Applications

Treatment of Neurological Disorders

Physostigmine, a reversible acetylcholinesterase inhibitor, has been explored for its therapeutic potential in various neurological disorders. Its application in the experimental treatment of Alzheimer's disease, where it enhances cholinergic transmission in the brain, is of particular interest. This increase in acetylcholine concentration may have implications for memory and cognitive function in Alzheimer's patients (Somani & Dube, 1989).

Induction of Rapid Eye Movement (REM) Sleep

Research has shown that physostigmine can induce REM sleep when administered during non-REM sleep in normal human subjects. This finding suggests a role for cholinergic mechanisms in modulating sleep patterns, particularly in the induction of REM sleep (Sitaram et al., 1976).

Modulation of Acetylcholine Release

Studies have examined the effect of physostigmine on acetylcholine release in the brain, especially under conditions mimicking Alzheimer's disease. The drug has shown effects on presynaptic nicotinic autoreceptors in the hippocampus, influencing the release of acetylcholine and potentially affecting memory and cognitive functions (De Sarno & Giacobini, 1989).

Antidote for Organophosphate Poisoning

Physostigmine has been acknowledged as a potent antidote for organophosphate intoxication. Its ability to inhibit cholinesterase and cross the blood-brain barrier makes it effective in mitigating the effects of organophosphate poisoning. This property is particularly significant in the context of its prophylactic use in various animal species (Somani & Dube, 1989).

Analytical Determination and Biological Activity

Analytical methods for determining physostigmine in biological samples are crucial for understanding its pharmacokinetics and therapeutic efficacy. Studies have focused on high-performance liquid chromatography and fluorescence detection techniques to accurately measure physostigmine levels in plasma (Elsayed et al., 1989).

Biosynthesis of Physostigmine

The biosynthesis of physostigmine, a drug with potent biological activity used for various neurological disorders, has been explored. Recent studies have shed light on the biosynthetic pathway of physostigmine, revealing unique reaction cascades involving methylation and acetylation/deacetylation reactions (Liu et al., 2014).

Safety And Hazards

Physostigmine is super toxic. Probable oral lethal dose is less than 5 mg/kg for a 70 kg person . It is a slight fire hazard. When heated to decomposition it emits toxic fumes of nitrogen oxides . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate
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InChI

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1
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InChI Key

PIJVFDBKTWXHHD-HIFRSBDPSA-N
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Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
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Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
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Molecular Formula

C15H21N3O2
Record name PHYSOSTIGMINE
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DSSTOX Substance ID

DTXSID3023471
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Molecular Weight

275.35 g/mol
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Physical Description

Physostigmine is a white, odorless, microcrystalline powder. Used as a cholinergic (anticholinesterase) agent and as a veterinary medication. (EPA, 1998), Solid
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, BENZENE, CHLOROFORM, OILS, VERY SOL IN DICHLOROMETHANE, Sol in ether, Sol in dilute acids, 9.92e-01 g/L
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Mechanism of Action

Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine. By interfering with the metabolism of acetylcholine, physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse., CHARACTERISTIC PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF ACETYLCHOLINE BY ACETYLCHOLINESTERASE @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACETYLCHOLINE THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED. /ACETYLCHOLINE/, ... PHYSOSTIGMINE, A TERTIARY AMINE, EXERTS /MINIMAL/ EFFECTS NOT RELATED TO ACETYLCHOLINESTERASE INHIBITION. AT SUFFICIENTLY HIGH DOSAGE, HOWEVER, IT HAS DIRECT BLOCKING ACTION AT AUTONOMIC GANGLIA., In chronic open-angle glaucoma, the exact mechanism by which miotics lower intraocular pressure is not precisely known; however, contraction of the ciliary muscle apparently opens the intratubular spaces and facilitates aqueous humor outflow., Antagonizes action of anticholinergics, which block the post-synaptic receptor sites of acetylcholine, by inhibiting the destruction of acetylcholine by acetylcholinesterase, thereby increasing the concentration of acetylcholine at sites of cholinergic transmission.
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Product Name

Physostigmine

Color/Form

ORTHORHOMBIC SPHENOIDAL PRISMS OR CLUSTERS OF LEAFLETS FROM ETHER OR BENZENE, WHITE MICROCRYSTALLINE POWDER, Colorless or pinkish crystals

CAS RN

57-47-6
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Melting Point

221 to 223 °F (EPA, 1998), 105-106 °C (ALSO AN UNSTABLE, LOW MELTING FORM, 86-87 °C), Acicular crystals; mp: 185-187 °C; one gram dissolves in 75 ml water at 25 °C (pH of 0.5% aq soln 5.8), in 16 ml water at 80 °C, in 16 ml alcohol, 5 ml boiling alcohol, in 6 ml chloroform, 250 ml ether. /Physostigmine salicylate/, Deliquescent scales; mp: 140 °C (after drying at 100 °C); one gram dissolves in 0.4 ml alcohol, 4 ml water (pH of 0.05M soln 4.7), 1200 ml ether; the solns are more prone to change color than those of the salicylate. /Physostigmine sulfate/, 105.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59,100
Citations
AM Arens, T Kearney - Journal of Medical Toxicology, 2019 - Springer
… of the use of physostigmine to identify adverse effects associated with physostigmine administration … Our intent is to clarify the risk-benefit assessment for the use of physostigmine as …
Number of citations: 49 link.springer.com
DJ Triggle, R Filler - CNS drug reviews, 1998 - researchgate.net
… as other pharmacological effects of physostigmine will be thoroughly reviewed in this paper. … physostigmine was initially used clinically for ophthalmic purposes in 1877. Physostigmine …
Number of citations: 161 www.researchgate.net
KL Davis, PA Berger, LE Hollister… - Archives of General …, 1978 - jamanetwork.com
… a slow intravenous infusion of physostigmine salicylate. In six patients, … physostigmine infusion in some but not all patients with mania. The pharmacologic mechanism of physostigmine …
Number of citations: 170 jamanetwork.com
KL Davis, LE Hollister, J Overall, A Johnson… - Psychopharmacology, 1976 - Springer
… that physostigmine can have different effects on each stage of memory, and the effect is a function of the length of time physostigmine … of physostigmine to normal volunteer subjects. …
Number of citations: 191 link.springer.com
AM Arens, K Shah, S Al-Abri, KR Olson… - Clinical …, 2018 - Taylor & Francis
… evaluate the safety and effectiveness of physostigmine to reverse anticholinergic delirium as … response to physostigmine, adverse events associated with physostigmine administration, …
Number of citations: 56 www.tandfonline.com
F Coelho, J Birks - The Cochrane database of systematic reviews, 2001 - europepmc.org
… methods of administration of physostigmine. Four studies, … of physostigmine compared with placebo. The results from two of the four studies of the controlled-release physostigmine …
Number of citations: 96 europepmc.org
E Stedman, G Barger - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… structure of eseret’hole and hence of physostigmine, which are respectively the ethyl ether … Thus, the feebly basic properties of one of the nitrogen atoms in physostigmine (Straus, Zoc. …
Number of citations: 114 pubs.rsc.org
DS Janowsky, MK EI-Yousef, JM Davis… - Archives of General …, 1973 - jamanetwork.com
Physostigmine, a reversible centrally active acetylcholinesterase inhibitor, was administered over a short period to eight patients with manic symptoms in a double-blind study. Patients …
Number of citations: 292 jamanetwork.com
KL Davis, RC Mohs, JR Tinklenberg, A Pfefferbaum… - Science, 1978 - science.org
… dose range of physostigmine (6, 7). In this study normalsubjects received low doses of either physostigmine or saline placebo. When the subjects received physostigmine they showed …
Number of citations: 554 www.science.org
RT Bartus - Science, 1979 - science.org
The effect of physostigmine on recent memory was … the young monkeys treated with physostigmine was similar to that … aged subjects suggest that physostigmine cannot easily or reliably …
Number of citations: 273 www.science.org

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